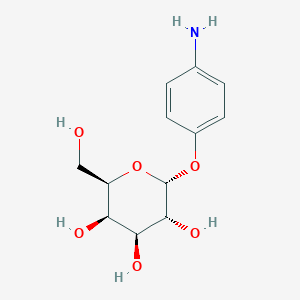

4-Aminophenyl-alpha-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

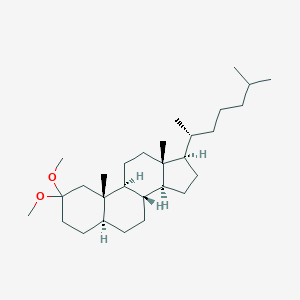

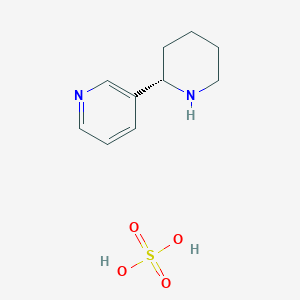

4-Aminophenyl-alpha-D-glucopyranoside is a compound that can be categorized under N-glycosyl amines, which are synthesized by the reaction of carbohydrates with aromatic amines. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and asymmetric synthesis. The synthesis of such compounds typically involves the use of protected saccharides and aromatic amines, resulting in products that are isolated as solid and characterized by various spectroscopic methods.

Synthesis Analysis

The synthesis of N-glycosyl amines, which are related to 4-Aminophenyl-alpha-D-glucopyranoside, has been demonstrated using 4,6-O-benzylidene-D-glucopyranose and substituted aromatic amines . This process yields compounds that are exclusively of the beta anomeric form when derived from the protected saccharide. In contrast, when 2-(o-aminophenyl)benzimidazole is used with hexoses or pentoses, the resulting N-glycosyl amines prefer the alpha anomeric form, with some cases showing a mixture of both anomers . These findings suggest that the synthesis of 4-Aminophenyl-alpha-D-glucopyranoside would likely follow similar trends in anomer formation.

Molecular Structure Analysis

The molecular structure of N-glycosyl amines, including 4-Aminophenyl-alpha-D-glucopyranoside, is characterized by the presence of a glycosidic bond between the sugar moiety and an aromatic amine. The beta or alpha configuration of the anomeric carbon is a critical feature that defines the molecular structure of these compounds. NMR and FTIR spectroscopy are essential tools for determining the anomer configuration, as seen in the synthesis of related N-glycosyl amines .

Chemical Reactions Analysis

N-glycosyl amines, such as 4-Aminophenyl-alpha-D-glucopyranoside, can participate in various chemical reactions due to the presence of functional groups amenable to further transformations. For instance, the phenyl group can be involved in electrophilic aromatic substitution reactions, while the glycosidic bond offers opportunities for hydrolysis or reaction with other nucleophiles. The specific reactivity of 4-Aminophenyl-alpha-D-glucopyranoside would depend on the protecting groups and the stereochemistry of the glycosidic bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-glycosyl amines are influenced by their molecular structure. These compounds are typically isolated as solids and can be purified to establish their elemental compositions. Spectroscopic techniques such as NMR, UV-Vis, FTIR, and mass spectrometry are employed to characterize these compounds . The optical rotation of these compounds can provide insight into their stereochemistry, which is crucial for understanding their physical properties and potential applications in asymmetric synthesis or as chiral ligands .

Applications De Recherche Scientifique

Carbohydrate-Functionalized Surfaces

One of the notable applications of 4-Aminophenyl-alpha-D-glucopyranoside is in the preparation of carbohydrate-functionalized surfaces. Peigneguy et al. (2018) demonstrated the electrochemical immobilization of 4-aminophenyl-β-D-glucopyranoside on carbon surfaces. This process produced surfaces that retain the desirable properties of the glucoside compound, such as a wetting-enhancing effect, and allowed for the electrochemically controlled release of a glucosyl cation equivalent through oxidative cleavage of the anomeric glycosyl–O bond (Peigneguy et al., 2018).

Enzymatic Assays and Inhibitor Screening

4-Aminophenyl-alpha-D-glucopyranoside plays a critical role in enzymatic assays and the screening of enzyme inhibitors. Zhang et al. (2015) established an electrochemical method for assaying α-glucosidase activity and screening inhibitors directly in cell mediums using 4-aminophenyl-α-D-glucopyranoside. This method allows for the evaluation of both isolated and membrane-bound enzyme activity and has potential applications in drug discovery (Zhang et al., 2015).

Wound Healing Studies

Additionally, alpha-arbutin, a derivative of 4-hydroxyphenyl alpha-glucopyranoside, has been investigated for its potential in promoting wound healing. Polouliakh et al. (2020) found that alpha-arbutin reduced reactive oxygen species and activated the insulin-like growth factor 1 receptor (IFG1R) pathway in human dermal fibroblast cultures, suggesting a mechanism by which alpha-arbutin could enhance wound healing (Polouliakh et al., 2020).

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKOEWBCMPCQR-ZIQFBCGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminophenyl-alpha-D-glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)